molecular formula C11H10BrNO3 B1345169 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one CAS No. 76325-66-1

5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B1345169
CAS No.: 76325-66-1
M. Wt: 284.11 g/mol
InChI Key: JIEOWMKDHNNNHF-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of oxindoles This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxy group at the 3rd position, and a 2-oxopropyl group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of 4,6-dibromoisatin with acetone in the presence of a catalyst such as L-leucinol . The reaction proceeds through a cross-aldol condensation mechanism, forming the desired product with high yield. The reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane (CH₂Cl₂) or Methanol (MeOH)

    Catalyst: L-leucinol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is typically subjected to chromatographic separation to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The carbonyl group in the 2-oxopropyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, Acetic acid (CH₃COOH)

    Reduction: NaBH₄, LiAlH₄, Ethanol (EtOH)

    Substitution: Ammonia (NH₃), Thiols (RSH), Dimethylformamide (DMF)

Major Products Formed

    Oxidation: 5-Bromo-3-oxo-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

    Reduction: 5-Bromo-3-hydroxy-3-(2-hydroxypropyl)-1,3-dihydro-2H-indol-2-one

    Substitution: 5-Amino-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Scientific Research Applications

5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxy and carbonyl groups facilitate hydrogen bonding and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of the bromine atom at the 5th position, which enhances its reactivity and potential for further functionalization. Its structural features make it a valuable intermediate in the synthesis of diverse biologically active compounds.

Properties

IUPAC Name

5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-6(14)5-11(16)8-4-7(12)2-3-9(8)13-10(11)15/h2-4,16H,5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEOWMKDHNNNHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=C(C=CC(=C2)Br)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186612
Record name 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76325-66-1
Record name 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76325-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indol-2-one, 1,3-dihydro-5-bromo-3-hydroxy-3-(2-oxopropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076325661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC294553
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294553
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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